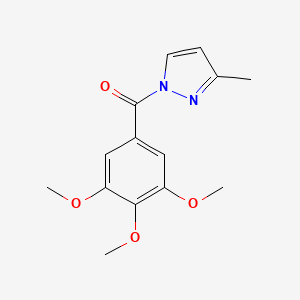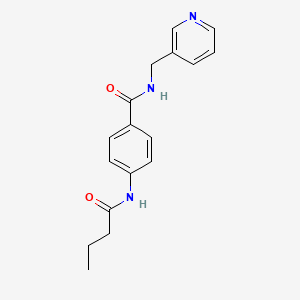![molecular formula C14H19N3O5S B5885596 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5885596.png)
1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide, also known as DNP, is a chemical compound that has been widely studied for its potential use in scientific research. DNP is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
Mécanisme D'action
The mechanism of action of 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide involves the uncoupling of oxidative phosphorylation in mitochondria. This leads to an increase in metabolic rate and energy expenditure, which can result in weight loss and improved metabolic function. This compound has also been shown to have antioxidant properties, which may contribute to its beneficial effects in certain disease states.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects that have been studied in both animal and human models. In addition to its effects on mitochondrial function, this compound has been shown to have anti-inflammatory properties, as well as potential neuroprotective effects. This compound has also been studied for its potential use in the treatment of certain cancers, as it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide in scientific research is its ability to uncouple oxidative phosphorylation, which can lead to an increase in metabolic rate and energy expenditure. This can be useful in studying metabolic disorders and obesity. However, one limitation of using this compound in research is its potential toxicity. This compound has been shown to be toxic at high doses, which can limit its use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research involving 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is in the development of safer and more effective analogs of this compound that can be used in research and potentially in clinical settings. Another area of research is in the study of the mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound. Finally, there is interest in using this compound in combination with other compounds or therapies to enhance its potential benefits while minimizing its potential risks.
Méthodes De Synthèse
The synthesis of 1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide can be achieved through a multi-step process that involves the reaction of piperidine with 2,3-dimethyl-4-nitrobenzenesulfonyl chloride. The resulting compound is then treated with ammonia to yield this compound. This synthesis method has been well-documented in the scientific literature and has been used to produce this compound for use in research studies.
Applications De Recherche Scientifique
1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide has been studied extensively for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the study of mitochondrial function. This compound has been shown to uncouple oxidative phosphorylation, which can lead to an increase in metabolic rate and energy expenditure. This has led to interest in using this compound as a potential treatment for obesity and metabolic disorders.
Propriétés
IUPAC Name |
1-(2,3-dimethyl-4-nitrophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-9-10(2)13(4-3-12(9)17(19)20)23(21,22)16-7-5-11(6-8-16)14(15)18/h3-4,11H,5-8H2,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYACPZTYSPRTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5885535.png)
![1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione](/img/structure/B5885547.png)
![methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate](/img/structure/B5885548.png)


![5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)
![[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5885581.png)

![2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5885610.png)
![7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5885613.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5885616.png)

![N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885634.png)